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Cat. No.: B1380617

Get Quote

Technical Deep Dive: 2-Bromo-5-(2-
fluoroethoxy)pyridine

Molecular Architecture, Synthetic Protocols, and Applications in PET Radiochemistry

Executive Summary

2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1699307-51-1) is a specialized heterocyclic
building block critical to modern medicinal chemistry and positron emission tomography (PET)
tracer development. Distinguished by its dual-functionality—a reactive electrophilic bromine
handle at the C2 position and a metabolically robust 2-fluoroethoxy ether tail at C5—this
molecule serves as a pivotal intermediate for constructing high-affinity ligands targeting
neuroreceptors (e.g., NAChR, VAChT) and protein aggregates (Amyloid-3, Tau).

This guide provides a rigorous technical analysis of its structural properties, validated synthetic
pathways, and strategic deployment in drug discovery, moving beyond basic catalog data to
offer actionable experimental insights.
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Molecular Architecture & Physicochemical Profile[1]

The utility of 2-bromo-5-(2-fluoroethoxy)pyridine stems from its specific substitution pattern
on the pyridine ring. The C2-bromine atom activates the ring for palladium-catalyzed cross-
coupling, while the C5-(2-fluoroethoxy) moiety acts as a bioisostere for methoxy groups,
enhancing metabolic stability and lipophilicity.

: | Specificati

Property Data

IUPAC Name 2-Bromo-5-(2-fluoroethoxy)pyridine
CAS Number 1699307-51-1

Molecular Formula C7H7BrFNO

Molecular Weight 220.04 g/mol

SMILES FCCOC1=CN=C(Br)C=C1

LogP (Predicted) ~1.8-2.1

TPSA ~22 A2 (Ether + Pyridine N)
H-Bond Acceptors 2 (Pyridine N, Ether O)

Functional Zones

e Zone A (C2-Br): The "Synthetic Handle." High reactivity toward oxidative addition with Pd(0),
facilitating Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

e Zone B (C5-Ether): The "Pharmacophore/Tracer Motif." The fluoroethoxy chain is often the
site of radiolabeling (using *8F) in the final tracer, or serves to block metabolic dealkylation

common with simple methoxy groups.

Synthetic Methodologies

The synthesis of 2-bromo-5-(2-fluoroethoxy)pyridine is typically achieved via the O-alkylation
of 6-bromopyridin-3-ol. This route is preferred over direct fluorination due to the mild conditions

and high regioselectivity.
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Protocol: O-Alkylation of 6-Bromopyridin-3-ol

Objective: Synthesize 2-bromo-5-(2-fluoroethoxy)pyridine from 6-bromopyridin-3-ol and 1-
bromo-2-fluoroethane.

Reagents:

Precursor: 6-Bromopyridin-3-ol (1.0 eq)

Alkylating Agent: 1-Bromo-2-fluoroethane (1.5 eq) or 2-Fluoroethyl tosylate

Base: Cesium Carbonate (Cs2COs) (2.0 eq) or Potassium Carbonate (K2CO3)

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Workflow:

Dissolution: Charge a reaction vessel with 6-bromopyridin-3-ol and anhydrous DMF (0.2 M
concentration).

o Deprotonation: Add Cs2COs. Stir at ambient temperature for 30 minutes to form the
phenoxide anion. Note: Cs2COs is preferred over K2COs for its higher solubility in organic
solvents and "cesium effect,” which enhances alkylation rates.

e Addition: Dropwise add 1-bromo-2-fluoroethane.

¢ Reaction: Heat the mixture to 60—80°C for 4—12 hours. Monitor conversion via TLC
(Hexane:EtOAc 4:1) or LC-MS.

o Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with
brine to remove DMF. Dry over Na2SO4 and concentrate.

Purification: Flash column chromatography (SiOz, gradient 0 - 20% EtOAc in Hexanes).

Yield Expectation: 75-85% isolated yield.

Visualization: Synthesis Logic

The following diagram illustrates the primary synthetic pathway and alternative routes.
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Figure 1. Convergent synthesis of 2-bromo-5-(2-fluoroethoxy)pyridine via base-mediated
alkylation.

Reactivity Profile & Downstream Applications

Once synthesized, 2-bromo-5-(2-fluoroethoxy)pyridine acts as a "loaded" building block. The
fluorine atom is already in place (stable isotope 1°F for cold standards, or potentially 18F in
radiochemistry workflows), allowing the chemist to focus on attaching the pyridine ring to the
core scaffold.

Cross-Coupling Capabilities

The C2-bromine is highly susceptible to Pd-catalyzed cross-coupling. This is the primary
mechanism for incorporating the fluoroethoxy-pyridine motif into drug candidates.

e Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.
Used extensively to link the pyridine to indole, quinoline, or imidazo-fused cores.

e Buchwald-Hartwig Amination: Reacts with amines to form C—N bonds, useful for creating
aminopyridine derivatives.

« Stille Coupling: Reacts with organostannanes, though less common due to toxicity.

Visualization: Divergent Reactivity
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Figure 2: Divergent synthetic utility of the C2-bromo handle.

Application in Drug Discovery & PET Imaging

The "5-(2-fluoroethoxy)pyridine” motif is not random; it is a privileged structure in
neurochemistry.

The "Fluorine Effect” in Medicinal Chemistry

Replacing a methoxy group (-OCHs) with a fluoroethoxy group (-OCH2CH:F) often yields two
critical benefits:

o Metabolic Stability: The electron-withdrawing fluorine atom reduces the electron density on
the ether oxygen and adjacent carbons, protecting the alkyl chain from rapid oxidative
dealkylation by cytochrome P450 enzymes.

 Lipophilicity Modulation: Fluorine alters the LogP, often improving blood-brain barrier (BBB)
permeability, which is essential for CNS drugs.

Role in PET Radiotracer Development

In the context of Positron Emission Tomography, this molecule serves two distinct roles:

» Cold Standard (*°F): It is used to validate the identity of the radioactive 8F-tracer during
HPLC quality control. The retention time of the "hot" tracer must match this non-radioactive
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standard.

e Precursor Fragment: In some strategies, the 2-fluoroethoxy chain is introduced early (as 18F)
onto the pyridine, which is then coupled to the rest of the molecule. However, it is more
common to use the corresponding tosylate precursor for the final radiofluorination step.

Case Study: nAChR Ligands Derivatives of A-85380 (a potent NnAChR agonist) often utilize the
5-(2-fluoroethoxy)pyridine moiety to create tracers like [*8F]Flubatine or similar analogues for
imaging nicotinic acetylcholine receptors in Alzheimer's disease research.

Feature Methoxy Analog 2-Fluoroethoxy Analog
Metabolic Half-Life Short (Demethylation) Extended

Receptor Affinity High High (often retained)
Imaging Utility None (C-11 is short-lived) High (F-18 t%2 = 110 min)

Quality Control & Characterization

For researchers synthesizing or procuring this material, the following analytical signatures
validate its identity.

NMR Spectroscopy

e 'H NMR (400 MHz, CDCls):

o Pyridine Protons: Look for three distinct aromatic signals. The proton at C6 (adjacent to N)
will be a doublet around & 8.0-8.1 ppm. The proton at C4 will be a doublet of doublets
around & 7.2 ppm. The proton at C3 (adjacent to Br) will be a doublet around & 7.4 ppm.

o Fluoroethoxy Chain:

» -CH2zF: Triplet of doublets (due to H-F coupling, J = 47 Hz) centered around 6 4.7-4.8
ppm.

» -OCHg:-: Triplet of doublets (due to H-F coupling, J = 27 Hz) centered around & 4.2—4.3
ppm.
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o 19F NMR: A characteristic multiplet (triplet of triplets) around & -224 ppm (referenced to
CFCl3).

Mass Spectrometry

e MS (ESI+): Expect an [M+H]* peak at m/z 220 and 222 (1:1 ratio due to 7°Br/®Br isotopes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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